molecular formula C24H16N2O2S B11092280 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid

4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B11092280
M. Wt: 396.5 g/mol
InChI Key: SGAAJNWINNAKJR-UHFFFAOYSA-N
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Description

4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that combines the structural features of pyrrole, thiophene, and pyridine. These heterocyclic systems are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring is introduced through a condensation reaction with a suitable pyrrole precursor, such as pyrrole-2-carboxaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.

Scientific Research Applications

4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis and reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar pyrrolo[2,3-b]pyridine core but different substituents.

Uniqueness

4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to its combination of three different heterocyclic systems, which imparts distinct chemical and biological properties. Its carboxylic acid group also provides additional reactivity and potential for further functionalization.

Properties

Molecular Formula

C24H16N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

4,6-diphenyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C24H16N2O2S/c27-24(28)22-21(26-13-7-8-14-26)20-18(16-9-3-1-4-10-16)15-19(25-23(20)29-22)17-11-5-2-6-12-17/h1-15H,(H,27,28)

InChI Key

SGAAJNWINNAKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N4C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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